molecular formula C14H11N3O B11871911 1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one CAS No. 60888-91-7

1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one

Cat. No.: B11871911
CAS No.: 60888-91-7
M. Wt: 237.26 g/mol
InChI Key: HQKMFPVOPKMTRQ-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methyl group at the first position and a pyridinyl group at the second position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the cyclization of 2-aminobenzamide with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which may exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential as a biological probe to study enzyme functions and interactions.

    Medicine: Quinazolinone derivatives, including 1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one, have shown promise as therapeutic agents for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation and survival, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)quinazolin-4(1h)-one: Lacks the methyl group at the first position.

    1-Methyl-2-(pyridin-3-yl)quinazolin-4(1h)-one: The pyridinyl group is at the third position instead of the fourth.

    1-Methyl-2-(pyridin-2-yl)quinazolin-4(1h)-one: The pyridinyl group is at the second position.

Uniqueness

1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and the position of the pyridinyl group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

60888-91-7

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

1-methyl-2-pyridin-4-ylquinazolin-4-one

InChI

InChI=1S/C14H11N3O/c1-17-12-5-3-2-4-11(12)14(18)16-13(17)10-6-8-15-9-7-10/h2-9H,1H3

InChI Key

HQKMFPVOPKMTRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1C3=CC=NC=C3

Origin of Product

United States

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